molecular formula C8H7BrO2 B3032302 6-Bromo-2,3-dihydrobenzofuran-3-OL CAS No. 1392072-52-4

6-Bromo-2,3-dihydrobenzofuran-3-OL

Cat. No. B3032302
CAS RN: 1392072-52-4
M. Wt: 215.04
InChI Key: ZMWRKNZWBKCAPA-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dihydrobenzofuran-3-OL is a compound that is part of the benzofuran family, which includes various natural products and their analogues. These compounds are of interest due to their potential applications in medicinal chemistry and materials science. The synthesis of benzofuran derivatives often involves the use of brominated intermediates, which can be further elaborated through various chemical reactions to yield complex structures with diverse biological activities .

Synthesis Analysis

The synthesis of benzofuran derivatives such as this compound can be achieved through different synthetic routes. One approach involves a one-pot strategy for the synthesis of 2-bromo-6-hydroxybenzofurans, which are key intermediates for the divergent synthesis of benzofuran-based natural products without the need for protecting groups . Another method includes the regioselective 5-exo-dig bromocyclization of 2-alkynylbenzoic acids to produce 3-(bromomethylene)isobenzofuran-1(3H)-ones, which can be further transformed into other heterocycles . Additionally, intramolecular and intermolecular radical reactions with tributyltin hydride have been used to form carbon-carbon bonds, yielding 2,3-dihydrobenzofuran derivatives . Organocatalytic activation of N-bromosuccinimide has also been employed to synthesize 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a fused benzene and furan ring. In the case of 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid, a related compound, the structure was elucidated using various spectroscopic techniques, including NMR, ESI-MS, FT-IR, and single-crystal X-ray diffraction . These techniques are essential for confirming the identity and purity of the synthesized compounds and for understanding their three-dimensional conformation.

Chemical Reactions Analysis

Benzofuran derivatives can undergo a variety of chemical reactions. For instance, the brominated intermediates can participate in palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents into the benzofuran core . The presence of a bromine atom in these compounds also enables further functional group interconversions, as demonstrated with a 2-bromomethyl-2,3-dihydrobenzofuran derivative . Moreover, some benzofuran derivatives have been synthesized to act as inhibitors of microbial quorum sensing, indicating their potential use in addressing microbial communication and biofilm formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. These properties include solubility, melting point, and reactivity, which are important for their practical applications. The presence of substituents such as bromine atoms and hydroxyl groups can affect these properties by altering the compound's polarity and ability to participate in hydrogen bonding. While the specific properties of this compound are not detailed in the provided papers, similar compounds have been studied to understand their behavior in different environments and their suitability for further chemical transformations .

Scientific Research Applications

BET Inhibitors Development

6-Bromo-2,3-dihydrobenzofuran-3-OL is involved in the development of bromo and extra-terminal domain (BET) inhibitors, particularly focusing on selectivity for the second bromodomain (BD2) over the first bromodomain (BD1). These compounds exhibit high potency, solubility, and favorable pharmacokinetics in rats and dogs, making them significant in the realm of medicinal chemistry (Lucas et al., 2021).

Synthesis Methodologies

Research has been conducted on novel methods to synthesize 2,3-dihydrobenzofurans, which are valuable and functionalized compounds. One study demonstrated the synthesis of 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols using organocatalytic activation of N-bromosuccinimide, showcasing a catalytic process that can handle diverse electron densities (Furst et al., 2020).

Domino Reactions for Synthesis

The use of domino reactions for the synthesis of 2,3-dihydrobenzofurans has been explored. This includes K2CO3-promoted domino 1,6-addition/O-alkylation reactions to produce a variety of new 3-aryl 2,3-dihydrobenzofurans with high yields under mild conditions (Zhou et al., 2018).

Applications in Natural Product Synthesis

Studies have been done on the use of this compound in natural product synthesis. For instance, one study reports a protecting group-free synthesis of natural benzofurans, demonstrating its application in creating various natural products and their analogues (Sivaraman et al., 2019).

Drug Discovery and Pharmaceutical Synthesis

The compound has been utilized in drug discovery, as indicated by research on regioselective one-pot synthesis of 3-substituted 2,3-dihydrobenzofurans. This method has significant implications for pharmaceutical synthesis and drug development (Shaikh & Varvounis, 2014).

Safety and Hazards

The safety information available indicates that 6-Bromo-2,3-dihydrobenzofuran-3-OL has a GHS07 pictogram and a signal word of “Warning”. The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 .

Future Directions

Benzofuran and its derivatives, including 6-Bromo-2,3-dihydrobenzofuran-3-OL, have attracted considerable attention due to their wide range of biological and pharmacological applications . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that there is potential for future research and development in this area.

Mechanism of Action

Target of Action

The primary target of 6-Bromo-2,3-dihydrobenzofuran-3-OL is the Bromo and Extra Terminal domain (BET) family, which consists of 4 proteins (BRD2, BRD3, BRD4, and BRDT), each containing two bromodomains . These bromodomains are the first bromodomain (BD1) and the second bromodomain (BD2) respectively .

Mode of Action

This compound interacts with its targets by conformational restriction of the phenyl group, providing an entropically more favorable interaction with BD2 . This interaction is due to the loss of potential free energy states of this group in solution, leading to an improvement in both potency and selectivity . The edge-to-face interaction of the phenyl group with both the WPF shelf and the BD2 specific His433 (BRD2 BD2 numbering), together with a bidentate interaction with Asn429, is believed to drive the high BD2 potency observed .

Biochemical Pathways

Benzofuran derivatives, which include this compound, have been found to exhibit significant activity including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antihiv, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-alzheimer’s, vasodilating and hypotensive, and antiarrhythmic .

Pharmacokinetics

The pharmacokinetics of this compound involve the insertion of a quaternary center into the 2,3-dihydrobenzofuran core, which blocks a key site of metabolism and improves solubility . This modification led to the development of a potent, 1000-fold selective, highly soluble compound with good in vivo rat and dog pharmacokinetics .

Result of Action

It is known that the compound has a high potency against brd4 bd2 and weak potency against brd4 bd1 .

Action Environment

It is known that the compound’s action is influenced by its solubility, which is improved by the insertion of a quaternary center into the 2,3-dihydrobenzofuran core .

properties

IUPAC Name

6-bromo-2,3-dihydro-1-benzofuran-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,7,10H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWRKNZWBKCAPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20738212
Record name 6-Bromo-2,3-dihydro-1-benzofuran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1392072-52-4
Record name 6-Bromo-2,3-dihydro-1-benzofuran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-benzofuran-3-one (10.5 g, 49.28 mmol) in methanol (100 ml) was added NaBH4 (2.37 g, 64.07 mmol) at 0° C. The reaction mixture was then stirred for 2 hours at room temperature. It was subsequently quenched with saturated ammonium chloride solution (50 ml) and extracted twice with ethyl acetate (2×50 ml). The combined organic phases were dried over Na2SO4 and evaporated under reduced pressure to give 9.75 g (92%) of the title compound as colorless liquid.
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
92%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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